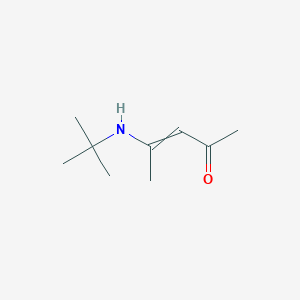
4-(tert-Butylamino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylamino)pent-3-en-2-one is an organic compound with the molecular formula C9H17NO It is a derivative of pentenone, where a tert-butylamino group is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)pent-3-en-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a pentenone derivative. One common method is the reaction of 4-chloropent-3-en-2-one with tert-butylamine under basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylamino)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(tert-Butylamino)pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butylamino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but with a methyl group instead of a tert-butylamino group.
4-Chloropent-3-en-2-one: Contains a chlorine atom instead of a tert-butylamino group.
3-Pentanone: A simpler ketone without the additional functional groups.
Uniqueness
4-(tert-Butylamino)pent-3-en-2-one is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .
Properties
CAS No. |
59487-13-7 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(tert-butylamino)pent-3-en-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(6-8(2)11)10-9(3,4)5/h6,10H,1-5H3 |
InChI Key |
QGBWVBIEWYYPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


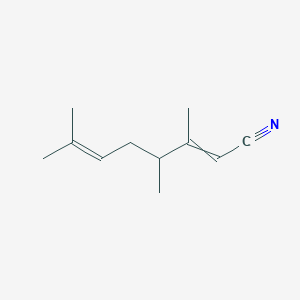
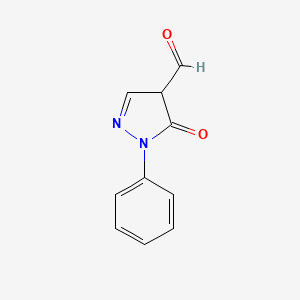
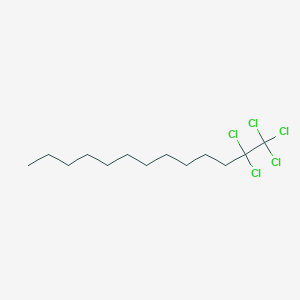
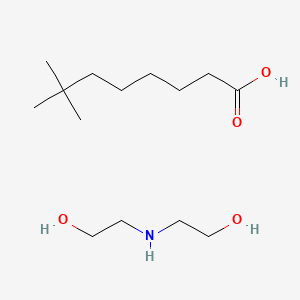
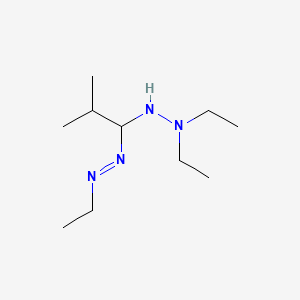

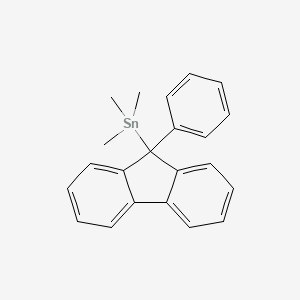
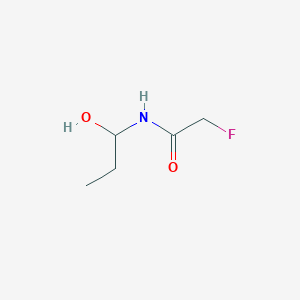
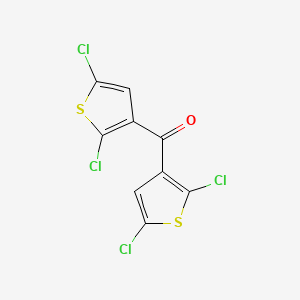

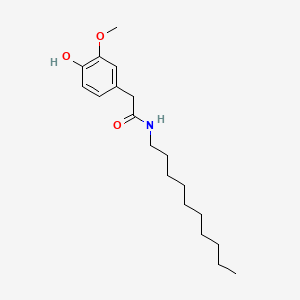

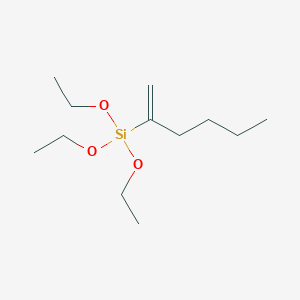
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
